5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 39811-11-5
VCID: VC3769581
InChI: InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
SMILES: C1=CC2=C(C=C1Cl)NC(=N2)C=O
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde

CAS No.: 39811-11-5

Cat. No.: VC3769581

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde - 39811-11-5

Specification

CAS No. 39811-11-5
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 6-chloro-1H-benzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
Standard InChI Key LCVUEIXVCGCYPP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)NC(=N2)C=O
Canonical SMILES C1=CC2=C(C=C1Cl)NC(=N2)C=O

Introduction

Chemical Structure and Properties

Molecular Identity

5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde belongs to the larger family of benzimidazole derivatives, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The compound is characterized by its specific substitution pattern, with a chlorine atom at the 5-position of the benzene portion and an aldehyde group at the 2-position of the imidazole ring.

Physical and Chemical Characteristics

While the search results don't provide direct information about the specific physical properties of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde, we can infer some characteristics based on structurally related compounds. Analogous benzimidazole derivatives, such as 5-Chloro-1H-benzo[d]imidazol-2(3H)-one, have a molecular weight of 168.58 g/mol, a density of approximately 1.4±0.1 g/cm³, and a boiling point around 160°C at 760 mmHg . The target compound would likely have similar physical properties, adjusted for the difference between a carbaldehyde and a carbonyl group.

Comparative Analysis with Related Compounds

The following table presents a comparative analysis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde with structurally related compounds identified in the search results:

CompoundKey Structural DifferencesReference
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehydeAddition of isopropyl group on nitrogen
5-Chloro-1H-benzo[d]imidazol-2(3H)-oneCarbonyl instead of carbaldehyde
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamineAminomethyl instead of carbaldehyde
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehydesec-Butyl group on nitrogen

Synthetic Routes and Preparation Methods

Modern Synthetic Methodologies

Contemporary approaches to synthesizing functionalized benzimidazoles often employ transition metal catalysis or one-pot strategies for efficiency. In recent research, 5-chloro-1H-benzo[d]imidazole-2-carbaldehyde (identified as Compound IV) appears as a synthetic intermediate, suggesting established routes exist for its preparation .

For similar benzimidazole derivatives, synthesis often involves condensation reactions under controlled pH conditions, as seen in the preparation of 2-butyl-4-chloro-5-formyl imidazole, where condensation is followed by dehydration and formylation steps .

Research Applications and Significance

Role in Medicinal Chemistry

5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde serves as a versatile building block in medicinal chemistry, particularly in the design of compounds targeting various biological activities. Its reactive carbaldehyde moiety provides an excellent handle for further structural modifications through various transformations including reductions, oxidations, and condensation reactions.

Role in Anticancer Research

Recent research highlights the significance of this compound in anticancer drug development. The search results indicate that 5-chloro-1H-benzo[d]imidazole-2-carbaldehyde was utilized in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors . VEGFR-2 is a prominent therapeutic target in oncology due to its critical role in angiogenesis, tumor growth, and metastasis.

In a notable study, deep learning classification models were employed to identify promising VEGFR-2 inhibitors from a chemical library. This approach led to the identification and synthesis of two compounds, RHE-334 and EA-11, which demonstrated significant anti-proliferative potential against MCF-7 human breast cancer cells with IC₅₀ values of 26.78±4.02 and 38.73±3.84 μM, respectively .

Structure-Activity Relationships

The benzimidazole scaffold present in the compound has been recognized for its diverse biological activities. Research on structurally related indole-benzimidazole hybrids has demonstrated promising cytotoxic activity against various cancer cell lines, including human ovarian carcinoma cells (SKOV-3), human prostate cancer cells (PC-3), human cervical cancer cells (HeLa), and human acute monocytic leukemia cells (THP-1) .

One such compound, 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole, exhibited notable cytotoxicity with IC₅₀ values as low as 23.69 μM against SKOV-3 cells . These findings suggest that properly functionalized benzimidazole derivatives can serve as promising scaffolds for anticancer drug development.

PropertyValueReference
Molecular Weight236.70 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass236.0716407 Da

These properties provide insights into the potential pharmacokinetic behavior of similar compounds, including 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. The moderate logP value suggests reasonable lipophilicity, which is important for membrane permeability, while the hydrogen bond acceptor sites can facilitate interactions with biological targets.

Toxicity Considerations

When developing drugs based on benzimidazole scaffolds, toxicity assessment is crucial. The research on VEGFR-2 inhibitors mentioned in the search results specifically aimed to find "safer VEGFR-2 inhibitors" than currently approved drugs, which are associated with diverse side effects . This indicates ongoing efforts to develop benzimidazole-based compounds with improved safety profiles.

Advanced Research Methodologies

Computational Approaches in Drug Discovery

Modern drug discovery increasingly relies on computational methods to expedite the identification of promising compounds. A notable example from the search results describes the use of deep learning classification models to select potential VEGFR-2 inhibitors from a chemical library .

This integrated approach combined:

  • Deep learning models for initial compound selection

  • Molecular docking for interaction analysis

  • A platform called PLATO for target fishing and bioactivity prediction

The successful identification of active compounds demonstrates the value of computational approaches in the discovery of bioactive benzimidazole derivatives, including those related to 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde.

Structure-Based Drug Design

The reactivity of the carbaldehyde group in 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde makes it particularly valuable for structure-based drug design. This functional group serves as an excellent handle for further modifications through various chemical transformations, enabling the creation of focused chemical libraries for biological screening.

Future Research Directions

Expanding Therapeutic Applications

Future research involving 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde may explore its potential beyond cancer therapy. The versatile benzimidazole scaffold has shown activity in multiple therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory applications.

Synthetic Methodology Development

Developing more efficient and environmentally friendly methods for synthesizing 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde could enhance its accessibility for research purposes. Green chemistry approaches, such as solvent-free conditions or the use of environmentally benign catalysts, represent promising directions for synthetic methodology development.

Novel Hybrid Molecules

The creation of hybrid molecules combining the benzimidazole scaffold with other bioactive moieties represents another promising research direction. As demonstrated by the indole-benzimidazole hybrids mentioned in the search results , such hybrid approaches can lead to compounds with enhanced biological activities.

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